2-(6-Chloropyridin-2-yl)acetonitrile
Overview
Description
2-(6-Chloropyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its chlorine substitution at the sixth position of the pyridine ring and the presence of an acetonitrile group at the second position. It is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyridin-2-yl)acetonitrile typically involves the reaction of 2-chloropyridine with acetonitrile in the presence of a base. One common method is the nucleophilic substitution reaction where 2-chloropyridine is treated with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(6-Chloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, potassium carbonate, DMSO, DMF.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyridines.
Reduction: 2-(6-Chloropyridin-2-yl)ethylamine.
Oxidation: 2-(6-Chloropyridin-2-yl)acetic acid.
Scientific Research Applications
2-(6-Chloropyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-2-yl)acetonitrile depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chlorine atom and the nitrile group can influence its binding affinity and selectivity towards these targets. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
- 2-(2-Chloropyridin-4-yl)acetonitrile
- 2-(6-Chloropyridin-3-yl)acetonitrile
- 2-(2-Chloropyridin-6-yl)acetonitrile
Comparison: 2-(6-Chloropyridin-2-yl)acetonitrile is unique due to the specific positioning of the chlorine atom and the acetonitrile group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.
Properties
IUPAC Name |
2-(6-chloropyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMGOQFPVZDUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590291 | |
Record name | (6-Chloropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75279-60-6 | |
Record name | (6-Chloropyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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